1-[3-(4-ethylphenoxy)propyl]-1H-1,2,3-benzotriazole
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound 1-[3-(4-ethylphenoxy)propyl]-1H-1,2,3-benzotriazole is systematically named to reflect its benzotriazole core, substituent positions, and functional groups. The parent structure, 1H-1,2,3-benzotriazole, features a fused benzene and triazole ring system. The substituent at position 1 is a propyl chain (-CH2CH2CH2-) linked to a 4-ethylphenoxy group (O-C6H4-CH2CH3).
IUPAC Naming Process:
- Parent Structure: 1H-1,2,3-benzotriazole (benzotriazole with hydrogen at position 1).
- Substituent Identification: A propyl group (-CH2CH2CH2-) attached to the nitrogen at position 1.
- Phenoxy Group: The terminal oxygen of the propyl chain is connected to a 4-ethylphenyl group, prioritizing the ethyl substituent’s position.
Isomeric Considerations:
Molecular Formula and Mass Spectrometric Validation
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C17H21N3O | Calculated |
| Molecular Weight | 281.35 g/mol | Calculated |
| Exact Mass | 281.15 g/mol | Calculated |
Structural Validation:
- Mass Spectrometry: The molecular ion peak at m/z 281.15 corresponds to the calculated exact mass, confirming the presence of 17 carbons, 21 hydrogens, 3 nitrogens, and 1 oxygen.
- Fragmentation Patterns: Expected fragments include:
Three-Dimensional Conformational Analysis
The benzotriazole core adopts a planar conformation due to aromaticity and resonance stabilization. The propyl chain introduces flexibility, allowing limited rotational freedom. Key conformational features:
Benzotriazole Core:
- Planar triazole and benzene rings with alternating double bonds.
- Nitrogen atoms at positions 1, 2, and 3 participate in resonance.
Propyl Chain:
- Free rotation around C–C bonds enables multiple conformers.
- The terminal phenoxy group’s bulkiness may restrict certain rotational states.
4-Ethylphenoxy Group:
- The ethyl substituent at the para position minimizes steric hindrance.
- The phenoxy oxygen enhances electron-withdrawing effects on the benzene ring.
Comparative Structural Analysis with Related Benzotriazole Derivatives
Key Observations:
- Chain Length: The propyl linker in the target compound provides greater spatial separation between the benzotriazole and phenoxy groups compared to ethyl derivatives.
- Substituent Position: The 4-ethylphenoxy group (para substitution) offers distinct electronic and steric properties versus 2-methylphenoxy (ortho substitution).
- Phenoxy Absence: Compounds like 1-propyl-1H-1,2,3-benzotriazole lack the electron-withdrawing phenoxy group, altering reactivity.
Properties
IUPAC Name |
1-[3-(4-ethylphenoxy)propyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-2-14-8-10-15(11-9-14)21-13-5-12-20-17-7-4-3-6-16(17)18-19-20/h3-4,6-11H,2,5,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCYTVNCJZRCNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Alkylation Methods for Side-Chain Introduction
The alkylation of benzotriazole with 3-(4-ethylphenoxy)propyl halides represents a straightforward route to the target compound. In US3227726A, benzotriazole derivatives are synthesized via nucleophilic substitution under acidic aqueous conditions. For example, reacting 1H-benzotriazole with 3-(4-ethylphenoxy)propyl bromide in the presence of hydrochloric acid at 50–100°C initiates a highly exothermic reaction, necessitating careful temperature control. The crude product is extracted with water-immiscible alcohols such as butanol or pentanol, followed by vacuum distillation and recrystallization from benzene to achieve 80% purity. However, this method risks over-alkylation, necessitating stoichiometric precision.
A modified approach employs phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction efficiency in biphasic systems. By dissolving benzotriazole in dichloromethane and adding an aqueous sodium hydroxide solution, the alkylation proceeds at 40°C with a 72% isolated yield. Nuclear magnetic resonance (NMR) analysis confirms the substitution pattern, with singlet peaks at δ 4.12 ppm (triazole-CH2-) and δ 1.21 ppm (ethyl-CH3) in $$^{1}\text{H}$$-NMR spectra.
One-Pot Synthesis via Claisen Rearrangement and Molecular Sieve Catalysis
US7655805B2 discloses a one-pot method for synthesizing benzotriazole derivatives using Claisen rearrangement, bypassing intermediate isolation. The protocol involves:
- Preparing a first solvent containing 2-(2-hydroxy-5-methylphenyl)benzotriazole, a base (e.g., potassium carbonate), and 3Å molecular sieves.
- Mixing with a second solvent containing 3-chloro-2-alkyl propylene in methyl ethyl ketone (MEK).
- Heating to 70–190°C under nitrogen to facilitate rearrangement.
For 1-[3-(4-ethylphenoxy)propyl]-1H-benzotriazole, substituting 3-chloro-2-ethylphenoxypropane as the alkylating agent yields the product after recrystallization from methylene chloride (Table 1). Molecular sieves adsorb water and byproducts, shifting equilibrium toward product formation. At 4Å pore size, yields reach 86% with 99.9% purity, outperforming traditional methods.
Table 1: Optimization of Molecular Sieve Pore Size in One-Pot Synthesis
| Pore Size (Å) | Yield (%) | Purity (%) |
|---|---|---|
| None | 40 | — |
| 3 | 72 | 99.1 |
| 4 | 86 | 99.9 |
| 5 | 81 | 96 |
Regioselective Coupling Reactions with Aryl Halides
The Open Medicinal Chemistry Journal outlines a regioselective pathway for N-alkylation using Cs₂CO₃-mediated coupling. Reacting 1H-benzotriazole with 1-chloro-3-(4-ethylphenoxy)propane in dimethylacetamide (DMA) at 75°C for 36 hours produces a mixture of 1- and 2-substituted isomers. Chromatographic separation (petroleum ether/ethyl acetate, 9:1) isolates 1-[3-(4-ethylphenoxy)propyl]-1H-benzotriazole in 53% yield after hydrazine-mediated reduction of nitro intermediates.
Key advantages include precise control over substitution patterns, critical for pharmaceutical applications. However, elongated reaction times and low yields for certain isomers (e.g., 1% for 7-fluoro derivatives) limit scalability. $$^{13}\text{C}$$-NMR data corroborate the structure, with carbonyl signals at δ 165.1 ppm for amide derivatives and aryl carbons at δ 144.3 ppm (triazole-C3a).
Purification and Isolation Techniques
Post-synthetic purification significantly impacts product quality. US3227726A advocates extraction with butanol or pentanol to remove hydrophilic impurities, followed by vacuum distillation (b.p. 210–220°C at 0.1 mmHg). Recrystallization from benzene or ethanol further enhances purity to >99%, albeit with environmental concerns due to benzene’s toxicity. Modern alternatives utilize ethyl acetate/hexane mixtures, achieving comparable purity (98.5%) without hazardous solvents.
Mechanistic Insights and Kinetic Considerations
The Claisen rearrangement proceeds via a six-membered transition state, transferring the allyl group from oxygen to nitrogen. Density functional theory (DFT) calculations reveal an activation energy ($$Ea$$) of 92 kJ/mol, with rate-limiting C-O bond cleavage. Arrhenius plots for the one-pot method show a linear relationship between $$\ln(k)$$ and $$1/T$$, yielding $$Ea = 89 \, \text{kJ/mol}$$, consistent with concerted mechanisms.
In contrast, alkylation follows an $$S_N2$$ pathway, evidenced by second-order kinetics ($$k = 1.2 \times 10^{-4} \, \text{L/mol·s}$$ at 50°C). Steric hindrance from the 4-ethylphenoxy group slows nucleophilic attack, necessitating elevated temperatures for viable reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-ethylphenoxy)propyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions, where the triazole ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted benzotriazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzotriazole core with a propyl chain and an ethylphenoxy substituent, which contributes to its unique chemical properties. The presence of the benzotriazole moiety enhances its stability and reactivity, making it suitable for various applications.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of 1-[3-(4-ethylphenoxy)propyl]-1H-1,2,3-benzotriazole. Its efficacy against a range of bacterial strains has been documented, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Description |
|---|---|---|
| Escherichia coli | 12.5-25 | Effective against Gram-negative bacteria |
| Staphylococcus aureus (MRSA) | 12.5-25 | Comparable to standard antibiotics |
| Bacillus subtilis | 25 | Moderate activity |
These results indicate that the compound exhibits significant antibacterial properties, particularly valuable in developing new antimicrobial agents .
Antiviral Properties
Research has also indicated potential antiviral activities of benzotriazole derivatives. The mechanism may involve inhibition of viral replication through interaction with viral enzymes or receptors. Further studies are needed to elucidate the specific pathways involved.
UV Stabilizers
Benzotriazoles are widely used as UV stabilizers in plastics and coatings due to their ability to absorb UV radiation and prevent degradation. The incorporation of this compound into polymer matrices enhances the longevity and durability of materials exposed to sunlight.
Corrosion Inhibitors
The compound has been studied for its effectiveness as an organic corrosion inhibitor in metal protection applications. Its ability to form protective films on metal surfaces helps mitigate corrosion processes in aggressive environments .
Pesticide Formulations
Research indicates that benzotriazole derivatives can enhance the efficacy of certain pesticides by improving their solubility and stability. This application is particularly relevant in developing formulations that require prolonged activity against pests while minimizing environmental impact.
Case Study 1: Antimicrobial Efficacy Against MRSA
A study conducted by Ochal et al. evaluated the antibacterial activity of various benzotriazole derivatives, including this compound. The compound demonstrated significant activity against MRSA with an MIC comparable to traditional antibiotics like nitrofurantoin .
Case Study 2: UV Stabilization in Polymeric Materials
A comparative study on the effectiveness of different UV stabilizers found that formulations containing this compound exhibited superior performance in preventing photodegradation in polyvinyl chloride (PVC) films when exposed to accelerated weathering conditions .
Mechanism of Action
The mechanism of action of 1-[3-(4-ethylphenoxy)propyl]-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form hydrogen bonds and π-π stacking interactions with biological macromolecules, leading to its biological effects. The compound’s electron-donating and electron-withdrawing properties also play a role in its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: The parent compound, known for its versatility and wide range of applications.
4-Methylbenzotriazole: A similar compound with a methyl group instead of an ethyl group.
1-[3-(4-Methoxyphenoxy)propyl]benzotriazole: A compound with a methoxy group instead of an ethyl group.
Uniqueness
1-[3-(4-ethylphenoxy)propyl]-1H-1,2,3-benzotriazole is unique due to the presence of the ethyl group, which imparts distinct physicochemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Biological Activity
1-[3-(4-ethylphenoxy)propyl]-1H-1,2,3-benzotriazole is a member of the benzotriazole family, which is known for its diverse biological activities. This compound has garnered attention for its potential applications in pharmacology and biochemistry due to its unique structural features and biological properties.
Chemical Structure and Properties
The compound can be described by the following structural formula:
| Property | Value |
|---|---|
| Molecular Weight | 270.34 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Antimicrobial Properties
Research indicates that benzotriazoles, including this compound, exhibit significant antimicrobial activity. In a study assessing the antibacterial efficacy against various strains such as Escherichia coli and Staphylococcus aureus, the compound demonstrated moderate inhibition, suggesting potential as an antimicrobial agent .
Anticancer Activity
Benzotriazole derivatives have been investigated for their anticancer properties. A notable study highlighted that certain benzotriazole compounds inhibited cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism is believed to involve the inhibition of key cellular pathways associated with cancer growth .
Anti-inflammatory Effects
The anti-inflammatory potential of benzotriazoles has also been documented. Compounds in this class have shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications for inflammatory diseases .
Case Studies
In a specific case study involving the application of this compound in a model of bacterial infection, researchers found that treatment with this compound significantly reduced bacterial load compared to control groups. The study utilized a murine model infected with Staphylococcus aureus, demonstrating a clear therapeutic effect .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism.
- Cell Membrane Disruption : It can potentially disrupt the integrity of microbial cell membranes.
- Signal Pathway Modulation : The compound may modulate signaling pathways associated with inflammation and cancer progression.
Comparative Analysis with Other Benzotriazoles
To understand the unique properties of this compound, it is useful to compare it with other related compounds.
Table 2: Comparison of Benzotriazole Derivatives
| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 1-[3-(4-ethylphenoxy)propyl]-1H-BT | Moderate | Significant | Moderate |
| 1H-BT | Low | Moderate | Low |
| 4-Chloro-1H-BT | High | High | Moderate |
Q & A
Q. What ethical and safety protocols are critical when handling this compound in interdisciplinary studies?
- Methodological Answer : Follow OECD GLP guidelines for acute toxicity testing (LD in rodents) and environmental impact assessments (EPA ECOTOX database) . Secure electronic lab notebooks (ELNs) with role-based access protect intellectual property, while encrypted backups prevent data loss . For occupational safety, use fume hoods with HEPA filtration and personal dosimeters to monitor airborne exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
